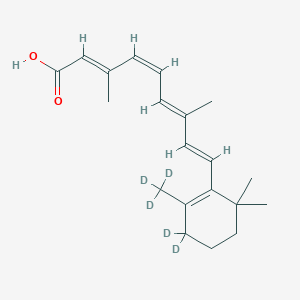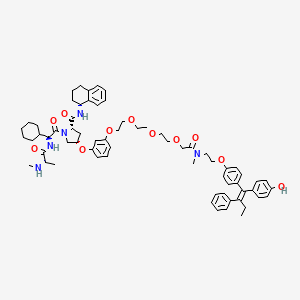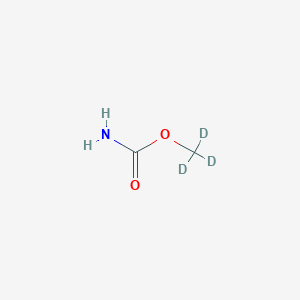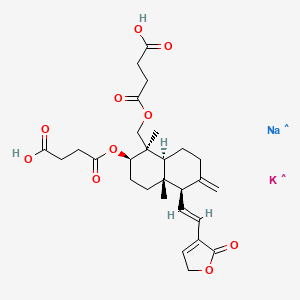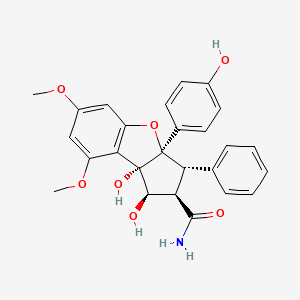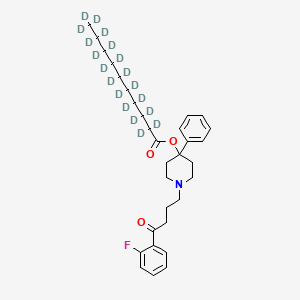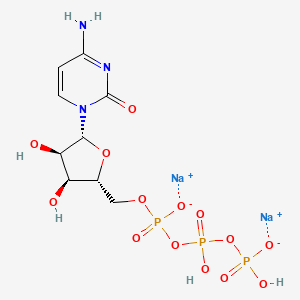
Cytidine-5'-triphosphate (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-5’-triphosphate (disodium) is a nucleoside triphosphate with a pyrimidine ring. It is an essential component of RNA and plays a crucial role in various biochemical processes. This compound is involved in the synthesis of RNA and acts as a coenzyme in several metabolic pathways, including glycerophospholipid biosynthesis and protein glycosylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate (disodium) can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of cytidine triphosphate synthetase, which catalyzes the conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate. The chemical synthesis involves the phosphorylation of cytidine using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions .
Industrial Production Methods
In industrial settings, cytidine-5’-triphosphate (disodium) is produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate synthetase, leading to higher yields of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-5’-triphosphate (disodium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher phosphorylated nucleotides.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Substitution: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents (e.g., phosphorus oxychloride), hydrolyzing agents (e.g., water, acids), and substituting agents (e.g., nucleophiles). The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various substituted cytidine derivatives .
Applications De Recherche Scientifique
Cytidine-5’-triphosphate (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the synthesis of RNA and other nucleic acids.
Biology: It plays a role in cellular metabolism and is involved in the biosynthesis of phospholipids and glycoproteins.
Medicine: It is used in the study of genetic diseases and as a potential therapeutic agent for neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Mécanisme D'action
Cytidine-5’-triphosphate (disodium) exerts its effects by acting as a high-energy molecule and a coenzyme in various biochemical pathways. It participates in the synthesis of RNA by serving as a substrate for RNA polymerases. It also acts as a coenzyme in the biosynthesis of glycerophospholipids and glycosylation of proteins. The molecular targets include enzymes such as cytidine triphosphate synthetase and RNA polymerases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine-5’-triphosphate (disodium): Similar to cytidine-5’-triphosphate, it is a high-energy molecule involved in various metabolic processes.
Uridine-5’-triphosphate (disodium): Another nucleoside triphosphate involved in RNA synthesis and cellular metabolism.
Guanosine-5’-triphosphate (disodium): Plays a role in protein synthesis and signal transduction.
Uniqueness
Cytidine-5’-triphosphate (disodium) is unique due to its specific role in the biosynthesis of phospholipids and glycoproteins. Unlike other nucleoside triphosphates, it acts as a coenzyme in these specific pathways, making it essential for the proper functioning of cellular membranes and protein glycosylation .
Propriétés
Formule moléculaire |
C9H14N3Na2O14P3 |
|---|---|
Poids moléculaire |
527.12 g/mol |
Nom IUPAC |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
Clé InChI |
NFQMDTRPCFJJND-WFIJOQBCSA-L |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)



![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
